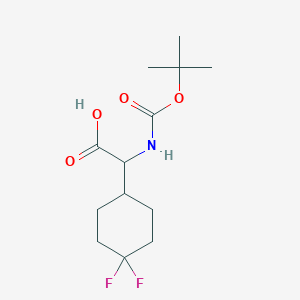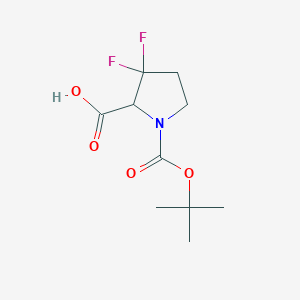
1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .
Aplicaciones Científicas De Investigación
- Boc-DFP is commonly used as a protecting group for amino acids during peptide synthesis. It allows for selective deprotection and stepwise assembly of peptides on solid-phase supports. The Boc group can be easily removed under mild acidic conditions, facilitating efficient peptide elongation .
- Boc-DFP serves as a precursor for boronic acid derivatives. These compounds find applications in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. Researchers use Boc-DFP to synthesize boronic acids with specific functional groups for drug discovery and materials science .
- The difluoropyrrolidine moiety in Boc-DFP introduces fluorine atoms into organic molecules. Fluorinated compounds often exhibit altered pharmacokinetics, metabolic stability, and bioactivity. Researchers utilize Boc-DFP as a building block to create fluorinated analogs of natural products and drug candidates .
- Boc-DFP can be modified to incorporate additional functional groups. Researchers have used it for site-specific protein labeling and bioconjugation. By introducing fluorine atoms, Boc-DFP-labeled proteins can be tracked using 19F NMR spectroscopy, providing valuable information about protein interactions and dynamics .
- Incorporating fluorinated amino acids into peptides can alter their conformation, stability, and binding affinity. Boc-DFP-derived fluorinated amino acids are valuable tools for studying protein-protein interactions, enzyme mechanisms, and drug-receptor interactions. They also serve as peptide mimetics in drug design .
- Researchers explore Boc-DFP derivatives to develop novel chemical probes and inhibitors. By strategically modifying the Boc-DFP scaffold, they can target specific enzymes, receptors, or cellular processes. These compounds contribute to our understanding of biological pathways and aid drug discovery efforts .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Boronic Acid Derivatives
Fluorinated Building Blocks
Protein Labeling and Bioconjugation
Fluorinated Amino Acids and Peptide Mimetics
Chemical Biology and Medicinal Chemistry
Safety and Hazards
Direcciones Futuras
The use of amino acid ionic liquids (AAILs) for organic synthesis has been suggested, with a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mecanismo De Acción
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of peptides and other organic compounds. It is involved in the protection and deprotection of amines, which is a key step in many biochemical pathways . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The primary result of the action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for more complex reactions to take place without unwanted interactions involving the amines . The compound has been used in the synthesis of various organic compounds, including peptides .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



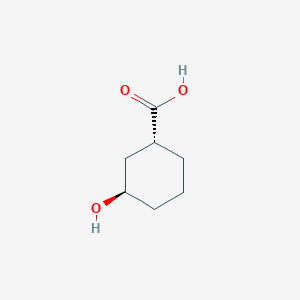
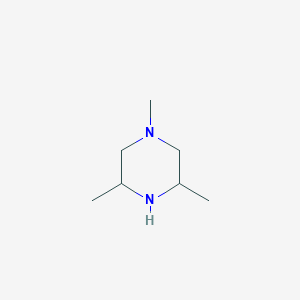
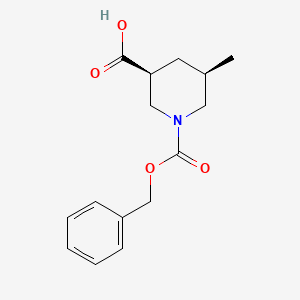
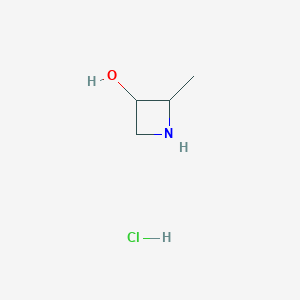

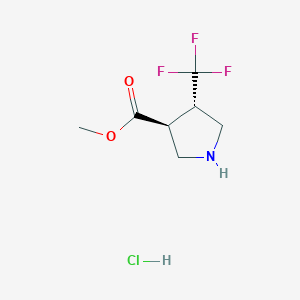
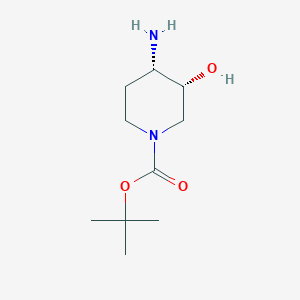

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)
![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)

![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
